molecular formula C27H23ClN4O4 B2941797 N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189923-55-4

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2941797
CAS No.: 1189923-55-4
M. Wt: 502.96
InChI Key: UKIRNSBOSFNSOR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidinone ring. Key structural attributes include:

  • A 3-(4-methoxybenzyl) substituent on the pyrimidoindole scaffold.
  • An N-(3-chloro-4-methoxyphenyl)acetamide side chain linked via a methylene bridge.
  • A 4-oxo group contributing to hydrogen-bonding interactions.

This compound is structurally related to anticancer and anti-inflammatory agents, with its substituents likely influencing target selectivity and pharmacokinetics .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4/c1-35-19-10-7-17(8-11-19)14-31-16-29-25-20-5-3-4-6-22(20)32(26(25)27(31)34)15-24(33)30-18-9-12-23(36-2)21(28)13-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIRNSBOSFNSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antitumor, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The compound features a unique structure combining various pharmacophoric elements. Its molecular formula is C20H19ClN2O3C_{20}H_{19}ClN_{2}O_{3}, and it has a molecular weight of approximately 372.83 g/mol. The presence of both chloro and methoxy groups contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrimido-indole compounds have significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • In vitro assays revealed that this compound can inhibit the growth of cancer cells by disrupting critical signaling pathways involved in cell cycle regulation.
  • Anti-inflammatory Properties :
    • The compound has demonstrated the ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
    • It appears to modulate pathways associated with oxidative stress, which is a key factor in inflammation.
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, particularly against neurodegenerative conditions like Alzheimer's disease.
    • The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline, thereby enhancing cholinergic transmission in the brain.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine levels; modulates oxidative stress
NeuroprotectiveAChE inhibition; enhances cholinergic activity

Case Study: Antitumor Activity

In a study published by Asadipour et al., the compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's structural features are critical for its antitumor efficacy.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects highlighted that treatment with this compound resulted in significant improvement in cognitive function in animal models of Alzheimer's disease. The study noted a marked decrease in AChE activity and an increase in acetylcholine levels, suggesting potential for therapeutic application in cognitive disorders.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Activity/Findings Reference
Target Compound Pyrimido[5,4-b]indole 3-(4-Methoxybenzyl), N-(3-chloro-4-methoxyphenyl) Anticancer (inferred) Likely apoptotic pathway modulation
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-Methoxyphenyl), sulfanylacetamide Unknown Structural analogue
Compound 27 () Pyrimido[5,4-b]indole N-Isopentyl, thioacetamide TLR4 Selective TLR4 ligand
Compound 20 () Pyrimidinone 3-(4-Methoxybenzyl), trifluoromethyl CK1 CK1 inhibition
10j () Indole 4-Chlorobenzoyl, 5-methoxy-2-methyl Anticancer Cytotoxicity via Bcl-2/Mcl-1 inhibition

Key Findings and Insights

  • Substituent Effects :
    • Methoxy groups (e.g., 4-methoxybenzyl) enhance solubility and receptor binding but may reduce metabolic stability.
    • Chloro/fluoro substituents increase cytotoxicity but risk off-target effects.
  • Core Structure: Pyrimidoindole scaffolds offer broader hydrogen-bonding capacity compared to indoles or pyridazinones, favoring kinase or apoptosis targets.
  • Linkage Chemistry :
    • Thioacetamide linkages (e.g., ) improve selectivity for TLR4, whereas acetamide linkages may favor kinase interactions.

Contradictions : reports lower synthetic yields (6–17%) for indole derivatives compared to pyrimidoindoles, suggesting scaffold complexity impacts feasibility .

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